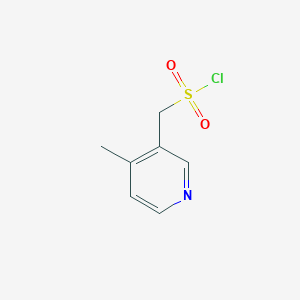
2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of decylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the decylsulfanyl group, yielding the parent imidazole.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent imidazole.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The decylsulfanyl group can interact with lipid membranes, leading to membrane disruption and cell lysis. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octylsulfanyl)-4,5-dihydro-1H-imidazole
- 2-(Dodecylsulfanyl)-4,5-dihydro-1H-imidazole
- 2-(Hexylsulfanyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the specific length of its decylsulfanyl group, which imparts distinct physicochemical properties. This uniqueness can influence its solubility, membrane interaction, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H26N2S |
|---|---|
Molecular Weight |
242.43 g/mol |
IUPAC Name |
2-decylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H26N2S/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13/h2-12H2,1H3,(H,14,15) |
InChI Key |
CHSDMTMIOQSVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



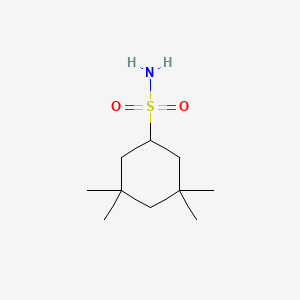
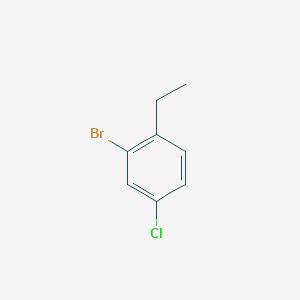
![1-[Cyano(methyl)amino]propan-2-ol](/img/structure/B13247796.png)
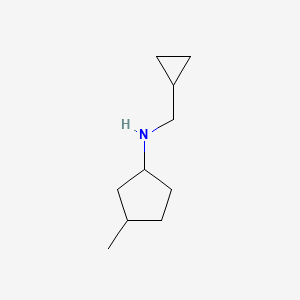
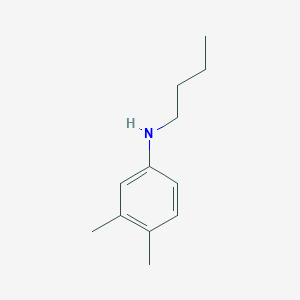
![3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)
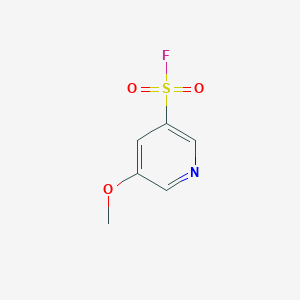
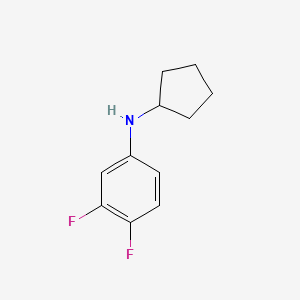
![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13247848.png)

